molecular formula C11H18Cl2N2 B3193498 3-(Piperidin-4-yl)aniline hydrochloride CAS No. 721958-70-9

3-(Piperidin-4-yl)aniline hydrochloride

Cat. No.: B3193498
CAS No.: 721958-70-9
M. Wt: 249.18 g/mol
InChI Key: NJMJINQVOSALJN-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)aniline hydrochloride is a chemical compound that features a piperidine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)aniline hydrochloride typically involves the reduction of nitro compounds followed by amination reactions. One common method includes the reduction of N-allyl-3-(4-nitrobenzophenone) pyridine quaternary ammonium salt using zinc chloride and sodium borohydride . The reaction is carried out at a temperature range of 20-30°C for 3-5 hours, followed by quenching with dilute hydrochloric acid and adjusting the pH to 10-12 using a base .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and amination reactions, utilizing various catalysts and reagents to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)aniline hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aniline moiety can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(Piperidin-4-yl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-4-yl)aniline hydrochloride is unique due to its combined structural features of both piperidine and aniline, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

721958-70-9

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

3-piperidin-4-ylaniline;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;;/h1-3,8-9,13H,4-7,12H2;2*1H

InChI Key

NJMJINQVOSALJN-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC(=CC=C2)N.Cl

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)N.Cl.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-4-yl)aniline hydrochloride
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3-(Piperidin-4-yl)aniline hydrochloride
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3-(Piperidin-4-yl)aniline hydrochloride
Reactant of Route 4
3-(Piperidin-4-yl)aniline hydrochloride
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3-(Piperidin-4-yl)aniline hydrochloride
Reactant of Route 6
3-(Piperidin-4-yl)aniline hydrochloride

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